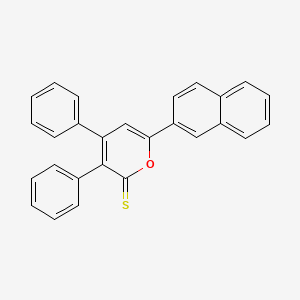
6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione is a complex organic compound that belongs to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring, two phenyl groups, and a pyran-2-thione core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione typically involves multi-step organic reactions. One common method involves the cyclocondensation of naphthalene derivatives with appropriate phenyl-substituted reagents under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the compound .
化学反応の分析
Types of Reactions
6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyran core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .
科学的研究の応用
6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
作用機序
The mechanism by which 6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Naphthalene derivatives: Compounds like 2-naphthylamine and 1-naphthol share structural similarities with 6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione.
Phenyl-substituted pyrans: Compounds such as 3,4-diphenyl-2H-pyran-2-one have similar core structures but differ in functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a naphthalene ring with a pyran-2-thione core, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other related compounds, making it a valuable subject of study in various research fields .
特性
CAS番号 |
645401-29-2 |
|---|---|
分子式 |
C27H18OS |
分子量 |
390.5 g/mol |
IUPAC名 |
6-naphthalen-2-yl-3,4-diphenylpyran-2-thione |
InChI |
InChI=1S/C27H18OS/c29-27-26(21-12-5-2-6-13-21)24(20-10-3-1-4-11-20)18-25(28-27)23-16-15-19-9-7-8-14-22(19)17-23/h1-18H |
InChIキー |
QJRVSIHSQKCRNE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=S)OC(=C2)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one](/img/structure/B12608390.png)
![[2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12608391.png)
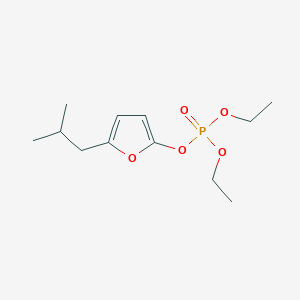
![6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608398.png)
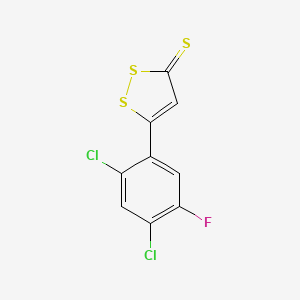
![2-Acetyl-9-chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608404.png)
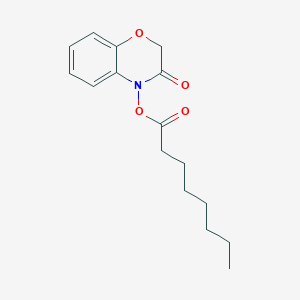
![2,4-Dimethylpyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12608414.png)
propanedinitrile](/img/structure/B12608418.png)
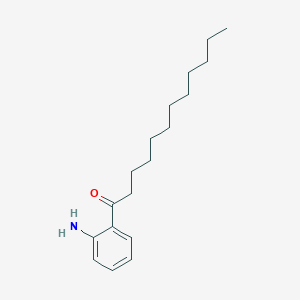
![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)



